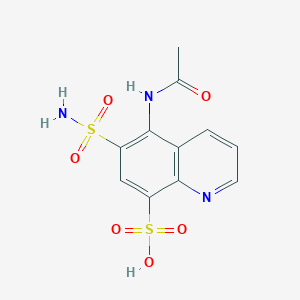
2-(4-Methoxy-2,5-dimethylphenyl)-4-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-2,5-dimethylphenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by a pyrrolidine ring substituted with a 4-methyl group and a phenyl ring that is further substituted with methoxy and dimethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2,5-dimethylphenyl)-4-methylpyrrolidine typically involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with 4-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2,5-dimethylphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
2-(4-Methoxy-2,5-dimethylphenyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2,5-dimethylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-4-methylpyrrolidine
- 2-(2,5-Dimethylphenyl)-4-methylpyrrolidine
- 2-(4-Methoxy-2,5-dimethylphenyl)pyrrolidine
Uniqueness
The unique combination of methoxy and dimethyl substitutions on the phenyl ring, along with the 4-methyl substitution on the pyrrolidine ring, distinguishes 2-(4-Methoxy-2,5-dimethylphenyl)-4-methylpyrrolidine from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-(4-methoxy-2,5-dimethylphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C14H21NO/c1-9-5-13(15-8-9)12-6-11(3)14(16-4)7-10(12)2/h6-7,9,13,15H,5,8H2,1-4H3 |
InChI Key |
BQODANJZQVXJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=C(C=C(C(=C2)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


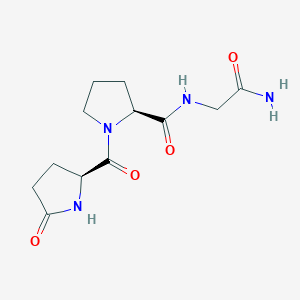
![[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole](/img/structure/B15210240.png)
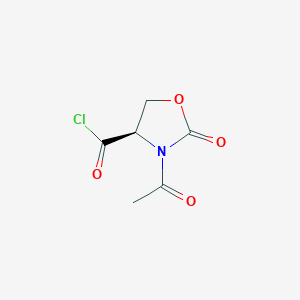

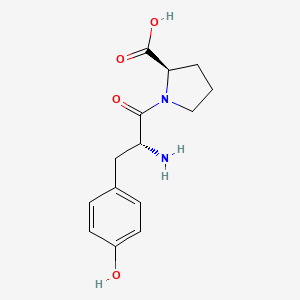
![2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane](/img/structure/B15210260.png)

![3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B15210267.png)


![6,8-Methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B15210284.png)
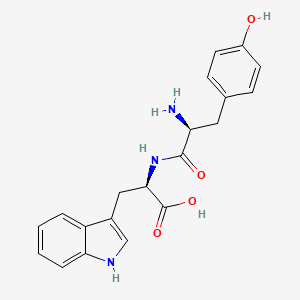
![Dihydro-5-[2-(4-methyl-3-cyclohexen-1-YL)propyl]furan-2(3H)-one](/img/structure/B15210305.png)
